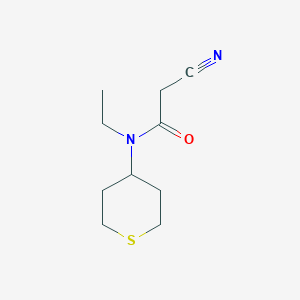![molecular formula C10H13N3 B1490400 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098133-56-1](/img/structure/B1490400.png)
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
“6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C10H13N3. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One area of application is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials. For instance, research has demonstrated the use of related imidazo[1,2-b]pyrazole frameworks in the efficient synthesis of diverse libraries of compounds through multicomponent reactions. These reactions often leverage catalytic systems and green chemistry principles to enhance yield and sustainability (Babariya & Naliapara, 2017). Similarly, imidazo[1,2-a]pyrazines have been synthesized from alpha-amino acids, showcasing the versatility of imidazo-pyrazole derivatives in creating complex molecules with potential biological activities (Contreras‐Torres & Basiuk, 2006).
Catalysis and Green Chemistry
The compound's derivatives have been explored as catalysts and ligands in chemical transformations, contributing to the development of more efficient and environmentally friendly synthetic routes. For example, imidazol(in)ium-2-carboxylates, related to the imidazo[1,2-b]pyrazole structure, have been used as precursors for N-heterocyclic carbenes in ruthenium-arene catalysts for olefin metathesis and cyclopropanation, indicating the potential of such frameworks in catalysis (Tudose, Demonceau, & Delaude, 2006).
Material Science and Supramolecular Chemistry
Imidazo[1,2-b]pyrazole derivatives have also found applications in material science and supramolecular chemistry. For instance, hybrid cyclophanes based on imidazole and pyrazole units have been introduced, demonstrating the ability to act as hydrogen bond sensors and ligand precursors for binucleating complexes. This highlights the potential of such compounds in designing new materials with specific supramolecular interactions and functionalities (Altmann, Jandl, & Pöthig, 2015).
Biological Applications
While direct applications of "6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole" in biology or medicine are not discussed per the constraints of this query, related compounds have shown promise in various biological studies, from antimicrobial to cytotoxic activities. The structural motif of imidazo[1,2-b]pyrazole and its analogs have been integral in synthesizing compounds with significant biological properties, suggesting potential areas for further exploration with "this compound" (Hegazi, Mohamed, Dawood, & Badria, 2010).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole compounds are known to interact with their targets through donor-acceptor interactions . The compound may interact with its target through the imidazole ring, which can act as both a hydrogen bond donor and acceptor .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole compounds, such as their amphoteric nature and solubility in polar solvents, may influence their interaction with the environment .
Analyse Biochimique
Biochemical Properties
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .
Additionally, this compound has been found to bind to certain receptor proteins, such as G-protein coupled receptors (GPCRs). This binding can modulate the signaling pathways associated with these receptors, leading to various downstream effects on cellular processes . The nature of these interactions is often characterized by high affinity binding, which can result in significant changes in the activity of the target proteins.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, this compound can affect cell proliferation and survival.
Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of various genes, thereby influencing cellular metabolism and function . The compound’s effects on cellular metabolism are particularly notable, as it can alter the activity of key metabolic enzymes and pathways, leading to shifts in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, its interaction with cytochrome P450 enzymes involves binding to the active site of the enzyme, which can inhibit or activate the enzyme’s catalytic activity .
In addition to enzyme interactions, this compound can also modulate the activity of transcription factors by binding to their regulatory domains. This binding can either enhance or inhibit the transcription factor’s ability to regulate gene expression, leading to changes in the expression of target genes . These molecular interactions are often mediated by specific binding motifs and structural features of the compound, which allow it to interact with its targets with high specificity and affinity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties and effects compared to the parent compound.
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For instance, prolonged exposure can lead to sustained changes in gene expression and metabolic activity, which may result in altered cellular homeostasis and function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression, without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, depending on the specific animal model and experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key enzymes it interacts with is cytochrome P450, which plays a central role in the metabolism of xenobiotics and endogenous compounds . The compound can either inhibit or activate these enzymes, leading to changes in the metabolic flux and levels of various metabolites.
Additionally, this compound can influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, the compound can affect cellular energy production and overall metabolic homeostasis. The interactions with cofactors, such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), further contribute to its effects on metabolic pathways.
Propriétés
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-12-5-6-13-10(12)7-9(11-13)8-3-4-8/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIOWTOPLOWPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



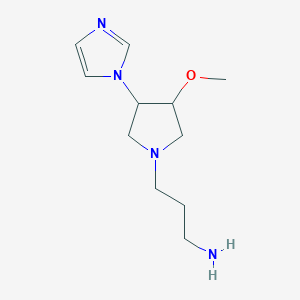
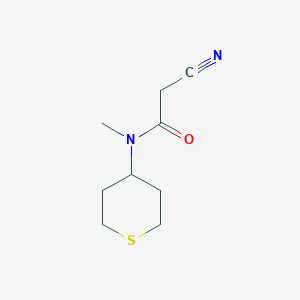
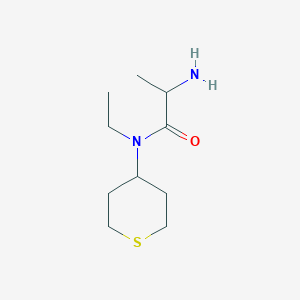

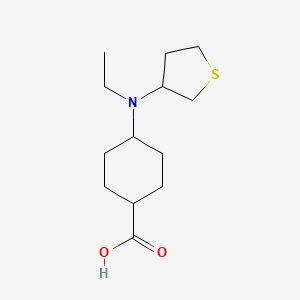
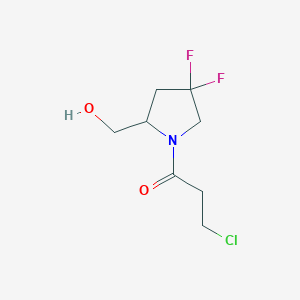
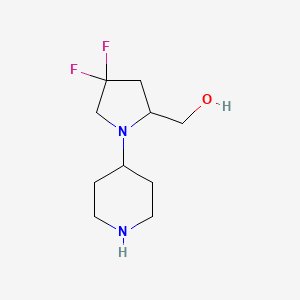
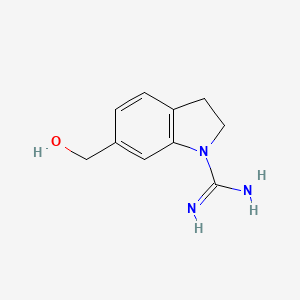
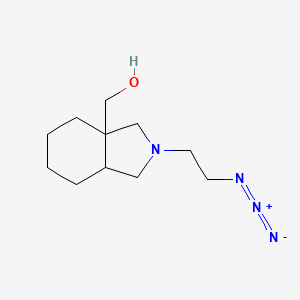
![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)
![3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490334.png)
